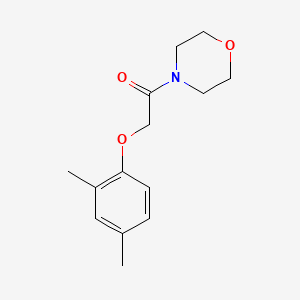
2-(4-ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one, commonly referred to as 2-EPE, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of piperidine and has been used as an intermediate in the synthesis of other compounds. 2-EPE has been studied for its biochemical and physiological effects, as well as its potential applications in various laboratory experiments.
科学研究应用
2-EPE has been used as an intermediate in the synthesis of other compounds, such as drugs, dyes, and polymers. It has also been studied for its potential applications in drug delivery systems, as well as its ability to act as a fluorescent dye. In addition, it has been used in the synthesis of polymers for use in biomedical and nanomaterials applications.
作用机制
2-EPE has been studied for its ability to interact with certain receptors in the body. It has been shown to interact with opioid receptors, which are involved in pain perception and other physiological processes. It has also been found to interact with other receptors, such as serotonin and dopamine receptors, which are involved in mood regulation.
Biochemical and Physiological Effects
2-EPE has been studied for its potential effects on the body. Studies have shown that it can act as an analgesic, as well as having anti-inflammatory and anti-cancer effects. It has also been studied for its potential effects on the cardiovascular system and its ability to reduce oxidative stress.
实验室实验的优点和局限性
2-EPE has several advantages as a research tool. It is relatively easy to synthesize, and its chemical properties make it ideal for a variety of laboratory experiments. It is also relatively safe to use, as it does not produce toxic by-products. However, it has some limitations as well. Its low solubility in water makes it difficult to use in certain experiments, and its relatively short shelf-life means that it must be used quickly after synthesis.
未来方向
2-EPE has a wide range of potential applications in scientific research. It could be used to develop new drugs and drug delivery systems, as well as to study the effects of various compounds on physiological processes. It could also be used to develop new polymers for use in biomedical and nanomaterials applications. In addition, further research could be conducted to study the potential effects of 2-EPE on the cardiovascular system and its ability to reduce oxidative stress.
合成方法
2-EPE is synthesized from piperidine and 4-ethylphenol. The reaction involves the use of an acid catalyst, such as hydrochloric acid, and a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out at a temperature of around 100°C and a pressure of 1 atm for a period of several hours. The reaction produces a yellow-orange liquid that is then purified by distillation.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one involves the reaction of 4-ethylphenol with epichlorohydrin to form 2-(4-ethylphenoxy)propan-1-ol, which is then reacted with piperidine and acetic anhydride to form the final product.", "Starting Materials": [ "4-ethylphenol", "Epichlorohydrin", "Piperidine", "Acetic anhydride" ], "Reaction": [ "Step 1: 4-ethylphenol is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 2-(4-ethylphenoxy)propan-1-ol.", "Step 2: 2-(4-ethylphenoxy)propan-1-ol is then reacted with piperidine and acetic anhydride in the presence of a catalyst such as pyridine to form 2-(4-ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one." ] } | |
CAS 编号 |
448226-41-3 |
分子式 |
C15H21NO2 |
分子量 |
247.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



